6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide
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Overview
Description
6,7-Dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide is a complex organic compound belonging to the isoquinoline family Isoquinolines are a class of heterocyclic aromatic organic compounds that are widely distributed in nature and have significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide typically involves multiple steps, including the formation of the isoquinoline core and subsequent functionalization. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound through cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Microwave-assisted synthesis has been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various substituted isoquinoline and tetrahydroisoquinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
6,7-Dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their function and altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl
- 6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 6,7-dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for targeted research and potential therapeutic applications .
Biological Activity
6,7-Dimethoxy-N-phenyl-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carboxamide is a complex organic compound belonging to the tetrahydroisoquinoline family. This compound has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. The following sections detail the biological activity of this compound based on available research findings.
The molecular formula of this compound is C25H34N2O4. Its structure includes a tetrahydroisoquinoline core with methoxy and phenyl groups that may influence its biological activity.
Research indicates that compounds within the tetrahydroisoquinoline class can interact with various biological targets, including neurotransmitter systems and enzyme pathways. The specific mechanisms for this compound may involve:
- Inhibition of Protein Kinases : Similar compounds have been shown to modulate protein kinase activities, which are crucial for regulating cellular functions such as proliferation and apoptosis .
- Interaction with Transport Proteins : Studies on related tetrahydroisoquinolines suggest that they can affect P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), impacting drug transport across cell membranes .
Anticancer Activity
Several studies have explored the anticancer potential of tetrahydroisoquinoline derivatives. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
The neuroprotective properties of tetrahydroisoquinolines have been documented in various models:
- Neurotransmitter Modulation : These compounds may enhance norepinephrine release and modulate dopamine pathways, suggesting potential applications in treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study focused on a related compound demonstrated significant cytotoxicity against breast cancer cells. The compound induced apoptosis via the mitochondrial pathway and was effective in overcoming drug resistance mechanisms .
Case Study 2: Neuroprotective Properties
In animal models of neurodegeneration, administration of tetrahydroisoquinoline derivatives resulted in improved cognitive function and reduced neuronal loss. This suggests a protective role against oxidative stress and excitotoxicity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
6,7-dimethoxy-N-phenyl-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O4/c1-19(2)20-10-12-23(13-11-20)34-18-25-24-17-27(33-4)26(32-3)16-21(24)14-15-30(25)28(31)29-22-8-6-5-7-9-22/h5-13,16-17,19,25H,14-15,18H2,1-4H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRCZWROTVQLDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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